Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17493826
InChI: InChI=1S/C17H23NO3/c1-20-16(19)15-12-18(11-14-5-3-2-4-6-14)13-17(15)7-9-21-10-8-17/h2-6,15H,7-13H2,1H3
SMILES:
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol

Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate

CAS No.:

Cat. No.: VC17493826

Molecular Formula: C17H23NO3

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate -

Specification

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
IUPAC Name methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate
Standard InChI InChI=1S/C17H23NO3/c1-20-16(19)15-12-18(11-14-5-3-2-4-6-14)13-17(15)7-9-21-10-8-17/h2-6,15H,7-13H2,1H3
Standard InChI Key RDTXYFOCJZONKG-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CN(CC12CCOCC2)CC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound features a spiro[4.5]decane skeleton, where a pyrrolidine ring (5-membered nitrogen-containing cycle) is fused to an oxane ring (6-membered oxygen-containing cycle) at a single spiro carbon atom. The benzyl group at position 2 and the methyl ester at position 4 introduce steric and electronic modifications that influence reactivity and biological interactions.

Molecular Data

Key identifiers and structural descriptors are summarized below:

PropertyValueSource
IUPAC NameMethyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate
Molecular FormulaC₁₇H₂₃NO₃
Molecular Weight289.4 g/mol
Canonical SMILESCOC(=O)C1CN(CC12CCOCC2)CC3=CC=CC=C3
InChI KeyRDTXYFOCJZONKG-UHFFFAOYSA-N

The spiro junction creates a rigid three-dimensional framework, which is critical for selective interactions with biological targets such as enzymes or receptors .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically begins with tetrahydropyran derivatives or halogenated precursors. A multi-step approach is employed:

  • Ring Formation: Cyclization of a tetrahydropyran intermediate with a benzylamine derivative generates the spirocyclic core.

  • Esterification: Introduction of the methyl ester group via nucleophilic acyl substitution or Mitsunobu reaction .

  • Purification: Chromatographic techniques yield >95% purity, as noted in commercial catalog entries .

Challenges in Synthesis

  • Stereochemical Control: The spiro carbon’s configuration requires chiral catalysts or resolution techniques to avoid racemization .

  • Functional Group Compatibility: The oxane ring’s oxygen and the ester group necessitate anhydrous conditions to prevent hydrolysis .

Chemical Properties and Reactivity

Stability and Degradation

The compound is stable under inert atmospheres but susceptible to:

  • Hydrolysis: The ester group reacts with aqueous acids or bases, forming carboxylic acid derivatives .

  • Oxidation: The benzyl group may undergo radical-mediated oxidation to form benzoic acid analogs.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a scaffold for developing:

  • Central Nervous System (CNS) Drugs: Its ability to cross the blood-brain barrier is under investigation .

  • Anticancer Agents: Spirocycles are known to interfere with tubulin polymerization, a mechanism relevant to oncology .

Material Science

The rigid spiro structure is explored in:

  • Liquid Crystals: As a mesogen component for display technologies .

  • Coordination Polymers: Chelation with metal ions for catalytic applications .

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